N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide
Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a butyramide moiety at position 2. The thienopyrazole scaffold is known for its versatility in drug discovery, often contributing to binding affinity and metabolic stability.
Crystallographic tools such as SHELXL have been critical in resolving the structures of similar small molecules, enabling precise analysis of bond lengths, angles, and intermolecular interactions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-3-14(20)17-15-12-8-22(21)9-13(12)18-19(15)11-6-4-10(16)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTGHDHVCXHTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids.
Mode of Action
The compound interacts with its target, PPARγ, by binding to it. Once activated by a ligand, the nuclear receptor binds to DNA specific PPAR response elements (PPRE), influencing the transcription of various genes.
Biochemical Pathways
The activation of PPARγ affects several biochemical pathways. It plays a crucial role in the regulation of adipogenesis and lipid metabolism. Additionally, it has significant effects on insulin sensitization and anti-inflammatory response.
Result of Action
The activation of PPARγ by the compound can lead to various molecular and cellular effects. It can influence the transcription of various genes involved in lipid metabolism, adipogenesis, insulin sensitization, and anti-inflammatory response. .
Biochemical Analysis
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory , antioxidant , and antimicrobial properties. The presence of the thieno[3,4-c]pyrazole moiety is believed to enhance its interaction with specific receptors and enzymes involved in these pathways.
Biological Activity Overview
Case Studies and Research Findings
- Anti-inflammatory Effects
- Antioxidant Properties
- Antimicrobial Activity
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability and a half-life conducive for therapeutic use; however, further studies are required to confirm these findings.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide exhibit significant anticancer properties. Studies have shown that these thieno[3,4-c]pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with modifications on the thieno ring have been reported to enhance cytotoxicity against breast and lung cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it displays inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Agricultural Applications
2.1 Fungicidal Activity
this compound has been investigated as a potential fungicide. Its structural analogs have demonstrated efficacy in controlling fungal diseases in crops by inhibiting spore germination and mycelial growth . Field trials indicate that formulations containing this compound can reduce the incidence of fungal infections in crops such as wheat and soybeans.
2.2 Herbicidal Properties
In addition to its fungicidal properties, the compound has shown promise as a herbicide. Research indicates that it can effectively suppress the growth of certain weed species without adversely affecting crop yield . This dual action makes it a valuable candidate for integrated pest management strategies.
Material Science Applications
3.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
3.2 Photovoltaic Devices
Recent studies have explored the use of this compound in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy efficiently. Its incorporation into photovoltaic materials has been shown to improve energy conversion efficiencies compared to traditional materials .
Case Studies
Comparison with Similar Compounds
Key Findings:
Impact of Substituents on Lipophilicity :
- The butyramide substituent in the target compound contributes to moderate lipophilicity (logP ~2.8), favoring membrane permeability. Replacing butyramide with furan-2-carboxamide (1020048-57-0) reduces logP to ~2.5, likely enhancing aqueous solubility due to the furan oxygen’s polarity.
- The sulfonylpiperidine analog (775312-89-5) exhibits higher logP (~3.2), suggesting increased blood-brain barrier penetration, while the phenazine derivative (114991-96-7) is highly lipophilic (logP ~4.1), typical of DNA-binding agents.
Structural Rigidity and Binding Interactions: The thienopyrazole core provides a planar geometry conducive to π-π stacking with aromatic residues in enzyme active sites. The 4-fluorophenyl group may enhance binding via hydrophobic and halogen-bonding interactions. The furan-2-carboxamide analog’s oxygen atom could form hydrogen bonds with target proteins, a feature absent in the butyramide variant.
Synthetic and Analytical Considerations :
- Crystallographic refinement using SHELXL has been instrumental in resolving bond parameters (e.g., S–N and C–O distances) in related compounds, ensuring accurate structural comparisons.
- Software suites like WinGX and ORTEP enable visualization of anisotropic displacement parameters, critical for assessing molecular flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
